molecular formula C13H10N4O3 B5636132 4-Imidazol-1-yl-1-methyl-3-nitroquinolin-2-one

4-Imidazol-1-yl-1-methyl-3-nitroquinolin-2-one

Cat. No.: B5636132
M. Wt: 270.24 g/mol
InChI Key: WUBVJSYRHXOQIJ-UHFFFAOYSA-N
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Description

4-Imidazol-1-yl-1-methyl-3-nitroquinolin-2-one is a heterocyclic compound with a molecular formula of C13H10N4O3 and a molecular weight of 270.25 g/mol This compound features an imidazole ring fused to a quinoline structure, with a nitro group at the third position and a methyl group at the first position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Imidazol-1-yl-1-methyl-3-nitroquinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chloro-3-nitroquinoline with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Imidazol-1-yl-1-methyl-3-nitroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid for nitration, halogens like chlorine or bromine for halogenation.

    Cyclization: Strong acids or bases to facilitate ring closure.

Major Products Formed:

    Reduction: 4-Imidazol-1-yl-1-methyl-3-aminoquinolin-2-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Cyclization: Polycyclic heterocycles with potential biological activity.

Scientific Research Applications

4-Imidazol-1-yl-1-methyl-3-nitroquinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Imidazol-1-yl-1-methyl-3-nitroquinolin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells. The nitro group can undergo bioreduction to form reactive intermediates that damage cellular components, leading to cell death .

Comparison with Similar Compounds

    4-Imidazol-1-yl-1-methylquinolin-2-one: Lacks the nitro group, resulting in different reactivity and biological activity.

    3-Nitroquinoline:

    1-Methyl-3-nitroimidazole: Lacks the quinoline structure, leading to different chemical behavior and uses.

Uniqueness: 4-Imidazol-1-yl-1-methyl-3-nitroquinolin-2-one is unique due to the combination of the imidazole and quinoline rings with a nitro group. This structure imparts distinct electronic properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

4-imidazol-1-yl-1-methyl-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c1-15-10-5-3-2-4-9(10)11(16-7-6-14-8-16)12(13(15)18)17(19)20/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBVJSYRHXOQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801319599
Record name 4-imidazol-1-yl-1-methyl-3-nitroquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808570
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

337338-35-9
Record name 4-imidazol-1-yl-1-methyl-3-nitroquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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